Superior Potency versus First-Generation P-gp Inhibitors in MDR Osteosarcoma
In doxorubicin-resistant murine osteosarcoma cells (20-fold resistance relative to parental), dofequidar (MS-209) achieved complete reversal of resistance (37-fold sensitization) at 1 μM. At equimolar concentrations, dofequidar demonstrated superior reversal efficacy compared to first-generation P-gp inhibitors [1].
| Evidence Dimension | Relative reversal efficacy at equimolar concentration |
|---|---|
| Target Compound Data | 1 μM dofequidar: 37-fold sensitization (complete reversal) |
| Comparator Or Baseline | 1 μM FK506: 12.3-fold sensitization; 1 μM verapamil: 4.6-fold sensitization; 1 μM cyclosporin A: 1.3-fold sensitization |
| Quantified Difference | 3-fold more effective than FK506, 8-fold more effective than verapamil, 28-fold more effective than cyclosporin A |
| Conditions | MTT assay in P-gp-positive MDR murine osteosarcoma cell lines (DXR-OST-P2 and DXR-OST-P3) |
Why This Matters
Users requiring maximum MDR reversal at minimal concentrations should prioritize dofequidar over first-generation agents to avoid off-target toxicities.
- [1] Takeshita H, Kusuzaki K, Murata H, et al. Avoidance of doxorubicin resistance in osteosarcoma cells using a new quinoline derivative, MS-209. Anticancer Res. 1998;18(2A):933-937. View Source
